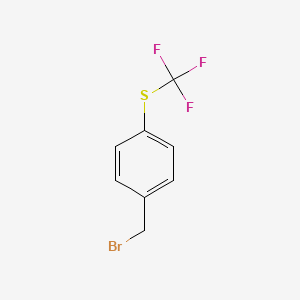
4,5-Di-furan-2-yl-thiazol-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 4,5-Di-furan-2-yl-thiazol-2-ylamine is C11H8N2O2S . It has a molecular weight of 232.26 g/mol .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 232.26 g/mol and its molecular formula is C11H8N2O2S .Applications De Recherche Scientifique
Anticancer Properties
4,5-Di-furan-2-yl-thiazol-2-ylamine derivatives demonstrate significant potential in anticancer research. For instance, compounds with this backbone were found to exhibit moderate anticancer activity, particularly against breast cancer cell lines (Matiichuk et al., 2022). Additionally, various derivatives of this compound have been synthesized and evaluated for their anticancer properties, showing promising results against different cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).
Antimicrobial Activity
The synthesis of compounds containing the this compound structure has also been explored for their antimicrobial potential. Some synthesized derivatives have shown promising results against various microorganisms, including bacteria and fungi (Abdelhamid et al., 2019).
Enzyme Inhibition
These compounds have been explored for their potential as enzyme inhibitors. Studies have shown that certain derivatives can inhibit enzymes like leukotriene B(4), which is significant in the context of diseases like cancer (Kuramoto et al., 2008).
Mécanisme D'action
Target of Action
Bis(furan-2-yl)-1,3-thiazol-2-amine, also known as 4,5-Di-furan-2-yl-thiazol-2-ylamine or 4,5-bis(furan-2-yl)-1,3-thiazol-2-amine, is a complex compound with potential biological activities. Furan derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy, which has inspired the creation of numerous innovative antibacterial agents . The compound likely interacts with its targets, leading to changes that result in its biological effects.
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics, suggesting that they may influence various biochemical pathways .
Result of Action
Furan derivatives are known for their diverse biological and clinical applications, suggesting that the compound may have a range of effects at the molecular and cellular levels .
Action Environment
The synthesis of furan derivatives is known to be influenced by various factors, suggesting that the compound’s action may also be affected by environmental conditions .
Analyse Biochimique
Biochemical Properties
4,5-Di-furan-2-yl-thiazol-2-ylamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with various enzymes and proteins, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which stabilize the binding of this compound to its target molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These dosage-dependent effects are essential for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key metabolic enzymes. For example, this compound can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways, thereby altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The transport and distribution of this compound are critical for its biological activity, as they determine the concentration and availability of the compound at its target sites .
Propriétés
IUPAC Name |
4,5-bis(furan-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c12-11-13-9(7-3-1-5-14-7)10(16-11)8-4-2-6-15-8/h1-6H,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWXZBHBTDAGQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(SC(=N2)N)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368621 |
Source


|
| Record name | 4,5-Di-furan-2-yl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722467-73-4 |
Source


|
| Record name | 4,5-Di-furan-2-yl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
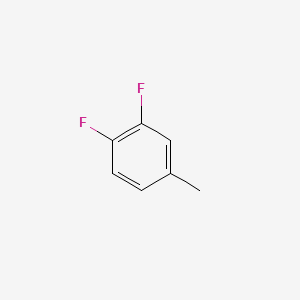
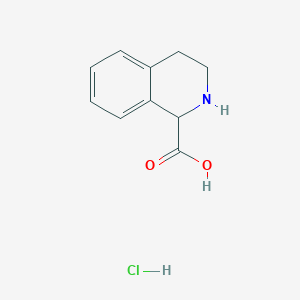
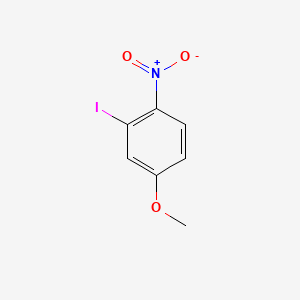

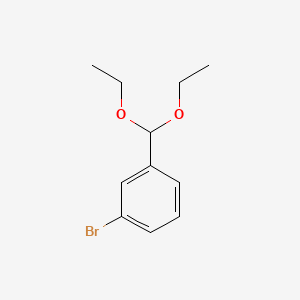
![N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B1333493.png)
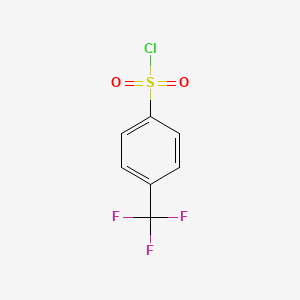
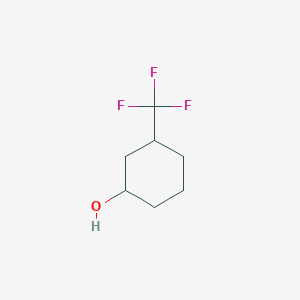
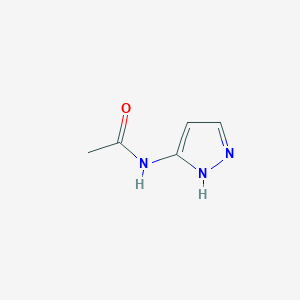
![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde](/img/structure/B1333501.png)
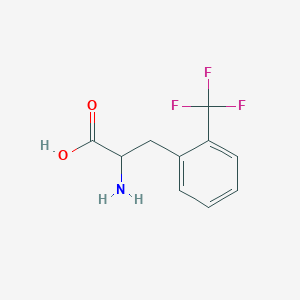
![4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline](/img/structure/B1333505.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1333507.png)
